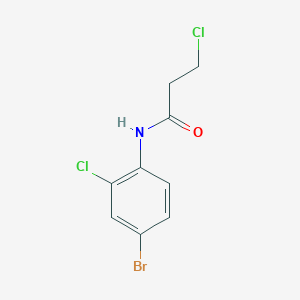

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide

Descripción general

Descripción

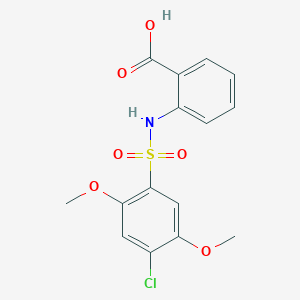

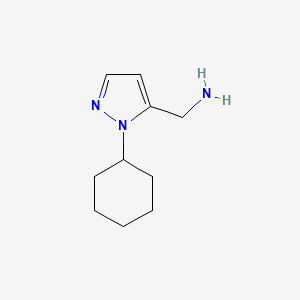

“N-(4-bromo-2-chlorophenyl)-3-chloropropanamide” is a chemical compound that is used as an intermediate for pharmaceuticals . It has a molecular formula of C8H7BrClNO .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom and a chlorine atom attached to a phenyl ring, which is further connected to a chloropropanamide group . The exact spatial arrangement of these atoms can be determined using techniques like X-ray crystallography, but such information is not available in the search results.Physical And Chemical Properties Analysis

“this compound” appears as white to cream crystals or powder . It is soluble in hot methanol . The melting point ranges from 150.0-157.0°C . Its molecular weight is 248.51 .Aplicaciones Científicas De Investigación

Adsorption Studies

Surfactant Modified Montmorillonite for Chlorophenol Removal

Research has explored the use of modified montmorillonite clays as adsorbents for removing chlorophenol compounds from aqueous solutions. This study could imply potential environmental applications of similar chlorophenyl compounds in pollution control and water treatment processes (Nourmoradi et al., 2016).

Protein Reagents

New Protein Reagents for Polyfunctional Protein Modification

Another line of research involves the development of new compounds for modifying proteins, where certain brominated and chlorinated phenyl compounds serve as reagents. This suggests potential biochemical or pharmaceutical applications for designing drugs or studying protein functions (Diopoh & Olomucki, 1972).

Antibacterial and Antimycotic Activity

Synthesis and Biological Activity of Arylsubstituted Halogen(thiocyanato)amides

Research on the synthesis of arylsubstituted halogen(thiocyanato)amides, including those with 4-acetylphenyl fragments, has shown these compounds possess antibacterial and antimycotic activities. This suggests potential applications in developing new antimicrobial agents (Baranovskyi et al., 2018).

Environmental Chemistry and Toxicology

Degradation and Environmental Behavior of Bromophenones

Studies on the environmental behavior, including degradation pathways and the formation of disinfection byproducts from bromophenones, can inform the understanding of the environmental impact of similar compounds. This research might suggest considerations for the environmental management of bromo- and chlorophenyl-based chemicals (Abdallah et al., 2015).

Mecanismo De Acción

Target of Action

Similar compounds have been studied for their antimicrobial and anticancer activities .

Mode of Action

Compounds with similar structures, such as profenofos, have been shown to inhibit the acetylcholinesterase enzyme . This inhibition disrupts the normal functioning of the nervous system in target organisms, leading to their eventual death .

Biochemical Pathways

Similar compounds have been shown to interfere with the biosynthesis of certain bacterial lipids . This interference disrupts the normal functioning of bacterial cells, leading to their death .

Result of Action

Similar compounds have been shown to exhibit antimicrobial and anticancer activities .

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl2NO/c10-6-1-2-8(7(12)5-6)13-9(14)3-4-11/h1-2,5H,3-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLRXTRJGREVOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)NC(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

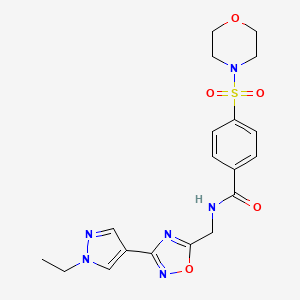

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3010889.png)

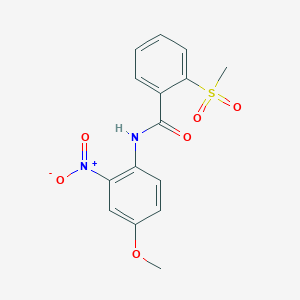

![N-[2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-3-carboxamide](/img/structure/B3010890.png)

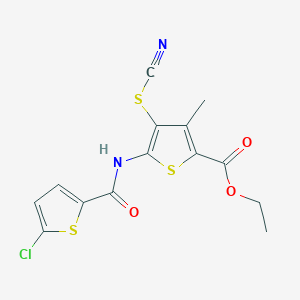

![3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B3010898.png)

![methyl 2-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzoate](/img/structure/B3010903.png)

![ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate](/img/structure/B3010905.png)